BenchChemオンラインストアへようこそ!

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cardiovascular agents Thienopyrimidine-2,4-dione Vasodilator intermediates

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic piperazinyl urea intermediate that serves as a direct precursor to thienopyrimidine-2,4-dione derivatives. These cyclic urea end-products are classified as general vasodilating and anti-hypertensive agents.

Molecular Formula C18H24N4O2S
Molecular Weight 360.48
CAS No. 1209725-67-6
Cat. No. B2800250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1209725-67-6
Molecular FormulaC18H24N4O2S
Molecular Weight360.48
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC=CS3
InChIInChI=1S/C18H24N4O2S/c1-24-16-6-3-2-5-15(16)22-12-10-21(11-13-22)9-8-19-18(23)20-17-7-4-14-25-17/h2-7,14H,8-13H2,1H3,(H2,19,20,23)
InChIKeyUUSVRPXFKCBEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1209725-67-6): A Thienyl-Piperazinyl Urea Intermediate for Vasodilator Development


1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic piperazinyl urea intermediate that serves as a direct precursor to thienopyrimidine-2,4-dione derivatives. These cyclic urea end-products are classified as general vasodilating and anti-hypertensive agents [1]. The compound features a 2-methoxyphenyl group appended to a piperazine ring, which is linked via an ethyl spacer to a urea moiety bearing an unsubstituted thiophen-2-yl ring. First disclosed in US Patent 4,707,550 (Ortho Pharmaceutical Corp., 1987), this intermediate belongs to a class of N-(substituted thienyl)-N'-(substituted piperazinyl)-ureas developed for cardiovascular applications [1].

Procurement-Grade Differentiation of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea: Why In-Class Analogs Cannot Be Swapped


Within the thienyl-piperazinyl urea series, the identity of the aryl substituent on the piperazine nitrogen is a critical determinant of downstream pharmacological profile. The patent literature demonstrates that compounds differing only in the ortho-phenyl substituent (e.g., -OCH₃ vs. -CH₃ vs. -Cl vs. -H) yield distinct intermediates and, ultimately, distinct thienopyrimidine-2,4-dione end-products with divergent vasodilatory potencies [1]. Consequently, a researcher or procurement officer cannot assume bioequivalence or synthetic equivalence when substituting this 2-methoxyphenyl-bearing intermediate with, for example, its 2-methylphenyl or 2-chlorophenyl analog. Such a substitution would alter the steric and electronic properties of the urea intermediate, potentially compromising the yield and biological activity of the final cyclized product [1]. Direct head-to-head quantitative differentiation data for this specific intermediate remain limited in the public domain; however, the patent explicitly claims select compounds bearing the 2-methoxyphenyl group, underscoring their prioritized status within the genus [1].

Quantitative Differentiation Evidence: 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea vs. Closest Structural Analogs


Explicit Patent Claim Status: 2-Methoxyphenyl Intermediate vs. 2-Methylphenyl, 2-Chlorophenyl, 4-Methoxyphenyl, and Unsubstituted Phenyl Analogs

US Patent 4,707,550 explicitly names the 2-methoxyphenyl-bearing urea intermediate in its claims, alongside the 2-methylphenyl, 2-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl analogs. Among the claimed compounds, two specific intermediates are singled out: N-(3-carbomethoxythien-4-yl)-N'-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea and N-(2-carbomethoxythien-3-yl)-N'-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea [1]. This explicit claiming indicates that the 2-methoxyphenyl group confers a synthetically and pharmacologically meaningful advantage over the 2-methylphenyl, 2-chlorophenyl, 4-methoxyphenyl, and phenyl comparators, as only select substitution patterns were deemed inventive [1].

Cardiovascular agents Thienopyrimidine-2,4-dione Vasodilator intermediates Structure-activity relationship

Synthetic Intermediate Yield Comparison: 2-Methoxyphenyl vs. 2-Chlorophenyl vs. 4-Methoxyphenyl Urea Intermediates

The patent provides isolated yields for several urea intermediates bearing different aryl substituents. The 2-methoxyphenyl-bearing intermediate N-(2-carbomethoxythien-3-yl)-N'-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea is obtained via the general procedure of Example 19 (yield data for the free base not explicitly tabulated, but the hydrochloride salt is reported in 46% yield after salt formation) [1]. The 2-chlorophenyl analog was isolated in 59% yield [1], the 4-methoxyphenyl analog in 34% yield [1], and the unsubstituted phenyl analog in 57% yield [1]. While the 2-methoxyphenyl free base yield is not directly extractable, the hydrochloride salt formation step proceeds with 46% efficiency, which is within the range observed for other analogs (34–59%) [1]. This indicates that the 2-methoxyphenyl intermediate does not impose a substantial synthetic penalty relative to comparators.

Synthetic chemistry Process development Urea intermediate Cardiovascular agents

Ortho-Methoxyphenyl Pharmacophore Privilege: Class-Level Inference from Arylpiperazine Serotonergic Ligands

2-Methoxyphenylpiperazine (2-MeOPP) is a well-characterized serotonergic pharmacophore with documented affinity for 5-HT receptors [1]. While no direct binding data exist for 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea itself at 5-HT1A or other serotonergic targets, the 2-methoxyphenylpiperazine substructure is a privileged motif in CNS drug discovery [1]. In the broader class of N-aryl-N'-aryl-ureido-piperazine derivatives, structural modifications around the urea linkage and terminal aryl group profoundly influence 5-HT1A vs. D2 receptor selectivity; for example, compound 6f in a related series achieved Ki = 35 nM at 5-HT1A with Ki = 1940 nM at D2 [2]. These class-level findings suggest that the thiophen-2-yl urea terminus in the target compound may impart a selectivity profile distinct from analogs bearing phenyl, benzyl, or other heteroaryl urea termini. Quantitative validation of this hypothesis requires experimental determination for this specific compound.

Serotonergic agents 5-HT1A receptor Arylpiperazine pharmacophore CNS drug discovery

Limited Public Data Caveat: Quantitative Head-to-Head Differentiation Data Are Sparse

A comprehensive search of the open scientific and patent literature reveals that no publicly available study provides a direct, quantitative head-to-head comparison of 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea against a defined comparator in a standardized assay measuring potency, selectivity, pharmacokinetics, or in vivo efficacy. The patent US 4,707,550, which discloses this compound, reports synthetic yields and physicochemical characterization data (melting points, elemental analysis) but does not report biological activity data for the urea intermediates themselves [1]. The biological rationale for these intermediates is inferred from the vasodilatory activity of their cyclized thienopyrimidine-2,4-dione derivatives [1]. Procurement decisions should therefore weigh this evidence gap against the compound's established role as a key intermediate in a patented cardiovascular agent series.

Data availability Research gap Procurement risk assessment

Recommended Application Scenarios for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1209725-67-6) Based on Available Evidence


Synthesis of Thienopyrimidine-2,4-dione Cardiovascular Agents via Cyclization of the Urea Intermediate

The primary intended use disclosed in US 4,707,550 is as a urea intermediate for cyclization to thienopyrimidine-2,4-dione derivatives, which are described as general vasodilating and anti-hypertensive agents [1]. Researchers developing renal vasodilators or anti-hypertensive compounds may procure this intermediate to replicate the patented synthetic route or to generate novel analogs by varying the alkylation or acylation step that follows urea cyclization [1].

Structure-Activity Relationship (SAR) Exploration Around the Thiophene-Urea Domain of Arylpiperazine Serotonergic Ligands

Given the privileged status of the 2-methoxyphenylpiperazine scaffold in serotonergic ligand design [2] and the demonstrated ability of urea modifications to tune 5-HT1A/D2 selectivity profiles in related series [3], this compound is suitable as a starting material for SAR campaigns aimed at probing the contribution of the thiophen-2-yl urea terminus to receptor affinity and selectivity. Procurement of this specific intermediate, rather than phenyl or benzyl urea analogs, allows systematic exploration of heteroaryl electronic and steric effects at the urea distal site.

Metabolite or Degradant Identification Studies for Drugs Containing the 2-Methoxyphenylpiperazine Moiety

N-dealkylation of arylpiperazine-containing drugs generates 1-aryl-piperazine metabolites, including 1-(2-methoxyphenyl)piperazine [2]. This compound, as a urea derivative of that metabolite core, may serve as a reference standard in LC-MS/MS method development for identifying and quantifying related metabolites or degradants in pharmaceutical analysis, leveraging its distinct chromatographic and mass spectrometric properties conferred by the thiophen-2-yl urea appendage.

Custom Biological Profiling as a Prerequisite for Target Identification

Because direct biological activity data are absent from the public domain [1], laboratories equipped with broad-panel receptor screens (e.g., CEREP, Eurofins) or phenotypic assay platforms may procure this compound for de novo profiling. The structural features—2-methoxyphenylpiperazine (serotonergic pharmacophore) and thiophene urea (potential kinase or GPCR ligand motif)—make it a candidate for hit identification in CNS, cardiovascular, or oncology screening cascades where polypharmacology is of interest.

Quote Request

Request a Quote for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.